PptT-IN-1

PptT inhibition enzymatic assay IC50 comparison

Procure PptT-IN-1 (compound 5j) for Mtb PptT inhibition studies where cardiac channel off-target effects must be minimized. This amidinourea derivative shows >30 μM hERG/hCav1.2 IC50, superior to PptT-IN-4. With MIC90 1.6 μM against Mtb H37Rv, it enables robust whole-cell antibacterial readouts. Favorable solubility (>1000 μg/mL) and LogD (1.36) suit ADME/Tox panel integration.

Molecular Formula C18H29N5O2
Molecular Weight 347.5 g/mol
Cat. No. B12407760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePptT-IN-1
Molecular FormulaC18H29N5O2
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1NC(=O)NC(=NCC)N)CC)C(=O)NC(C)C
InChIInChI=1S/C18H29N5O2/c1-6-12-9-14(16(24)21-11(4)5)10-13(7-2)15(12)22-18(25)23-17(19)20-8-3/h9-11H,6-8H2,1-5H3,(H,21,24)(H4,19,20,22,23,25)
InChIKeyYNLDPQYFFGLCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PptT-IN-1: Core Characterization and Research-Grade Procurement Profile for Tuberculosis Target Engagement Studies


PptT-IN-1 (compound 5j) is a synthetic amidinourea derivative designed as a selective inhibitor of Mycobacterium tuberculosis (Mtb) 4'-phosphopantetheinyl transferase (PptT) [1]. This enzyme is essential for Mtb survival, catalyzing the post-translational modification of acyl carrier proteins required for mycolic acid and virulence factor biosynthesis [1]. PptT-IN-1 demonstrates an in vitro IC50 of 2.8 μM against recombinant PptT in the BpsA assay [1].

Why PptT-IN-1 Cannot Be Replaced by Other PptT Inhibitors Without Compromising Ion Channel Selectivity and Whole-Cell Potency


Despite sharing a conserved amidinourea core, individual PptT inhibitors exhibit divergent selectivity profiles against human cardiac ion channels (hERG, hCav1.2, hNav1.5) and varying whole-cell antimycobacterial potency [1]. PptT-IN-1 (5j) demonstrates an IC50 >30 μM for hERG and hCav1.2 channels, while the more potent enzyme inhibitor PptT-IN-4 (IC50 = 0.71 μM) inhibits hCav1.2 with an IC50 of 8.1 μM and hNav1.5 with 6.9 μM [1]. These off-target liabilities preclude simple interchange based solely on enzyme IC50 values and underscore the necessity of compound-specific procurement for studies where minimizing cardiac channel interference is critical [1].

PptT-IN-1 Quantitative Differentiation Evidence: Head-to-Head Comparisons with AU 8918, PptT-IN-2, PptT-IN-3, and PptT-IN-4


Enzyme Inhibition Potency: PptT-IN-1 vs. AU 8918 (Parent Scaffold) and PptT-IN-2 (5k)

PptT-IN-1 (5j) inhibits recombinant Mtb PptT with an IC50 of 2.8 μM in the BpsA assay, comparable to AU 8918 (IC50 = 2.3 μM) and slightly less potent than PptT-IN-2 (5k, IC50 = 2.5 μM) [1]. This places PptT-IN-1 within the same activity range as the optimized parent scaffold.

PptT inhibition enzymatic assay IC50 comparison BpsA assay

Whole-Cell Antimycobacterial Activity: PptT-IN-1 vs. PptT-IN-2 (5k) and PptT-IN-4 (3a)

Against wild-type Mtb H37Rv, PptT-IN-1 exhibits a MIC90 of 1.6 μM, which is 1.7-fold higher (less potent) than PptT-IN-2 (MIC90 = 0.95 μM) but 26-fold more potent than PptT-IN-4 (MIC90 = 42 μM) [1]. This whole-cell activity profile confirms that enzyme inhibition potency does not linearly translate to antibacterial efficacy, with PptT-IN-1 demonstrating superior permeability or target engagement relative to the more enzyme-potent PptT-IN-4.

antimycobacterial MIC90 Mtb H37Rv whole-cell potency

Cardiac Ion Channel Selectivity: PptT-IN-1 vs. AU 8918 and PptT-IN-4 (3a)

PptT-IN-1 demonstrates a favorable selectivity window against human cardiac ion channels, with IC50 >30 μM for both hCav1.2 and hNav1.5 [1]. In contrast, AU 8918 inhibits hCav1.2 with IC50 = 8.35 μM and hNav1.5 with IC50 = 3.75 μM, while PptT-IN-4 (3a) inhibits hCav1.2 with IC50 = 8.1 μM and hNav1.5 with IC50 = 6.9 μM [1]. The >3.7-fold improvement in hNav1.5 selectivity relative to AU 8918 and >3.1-fold improvement relative to PptT-IN-4 positions PptT-IN-1 as a cleaner tool compound for studies where minimizing cardiac channel interference is critical.

ion channel selectivity hCav1.2 hNav1.5 cardiotoxicity

Cardiomyocyte Functional Safety Profile: PptT-IN-1 vs. AU 8918 and Lidamidine Control

In human-induced pluripotent stem cell-derived cardiomyocytes, PptT-IN-1 displays a geometric mean minimum effective concentration (MEC) of 22.4 μM across beat period, Na+ slope, Na+ amplitude, and field potential duration parameters [1]. This is 32-fold higher (safer) than AU 8918 (MEC = 0.7 μM) and 2.5-fold higher than the clinical control lidamidine (MEC = 8.9 μM) [1]. The higher MEC indicates that PptT-IN-1 requires substantially greater exposure to perturb cardiomyocyte function, mitigating cardiac safety flags observed with the parent scaffold.

cardiomyocyte cardiotoxicity MEC safety pharmacology

Cytotoxicity and ADME Profile: PptT-IN-1 Demonstrates Favorable In Vitro Safety Margins

PptT-IN-1 exhibits TC50 >30 μM against HepG2 and THP1 cell lines, high thermodynamic solubility (>1000 μg/mL at pH 7.4), and moderate Caco-2 permeability (Papp = 1.1 nm/s with 89% recovery) [1]. The log D7.4 of 1.36 falls within the desirable range for oral bioavailability (1-3) [1]. These physicochemical and safety parameters are comparable to or exceed those of PptT-IN-2 (5k) and PptT-IN-3 (5p) within the same study [1].

cytotoxicity ADME solubility permeability

PptT-IN-1 Application Scenarios: Defined Use Cases Grounded in Comparative Evidence


Mechanistic Target Engagement Studies in Mtb Requiring Clean Cardiac Safety Profile

PptT-IN-1 is optimally deployed in in vitro studies aiming to dissect PptT-dependent pathways without confounding off-target ion channel effects. Its >8-fold improved hNav1.5 selectivity and 32-fold higher cardiomyocyte MEC relative to AU 8918 [1] enable cleaner interpretation of on-target PptT inhibition in cellular assays, particularly when evaluating downstream lipid biosynthesis or virulence factor expression.

Whole-Cell Phenotypic Screening and MIC Determination Against Wild-Type Mtb

With a MIC90 of 1.6 μM against Mtb H37Rv [1], PptT-IN-1 provides robust whole-cell activity suitable for antibacterial susceptibility testing and target validation studies. Its cellular potency is superior to PptT-IN-4 (MIC90 = 42 μM) [1], making it a preferred tool for studies where direct antibacterial readouts are required alongside biochemical inhibition data.

Comparative SAR Studies Within the Amidinourea Chemotype

As a para-substituted amidinourea analog (R1 = CONHi-Pr) [1], PptT-IN-1 serves as a key comparator for structure-activity relationship investigations. Its balanced profile—moderate enzyme IC50 (2.8 μM), potent whole-cell activity (MIC90 1.6 μM), and favorable selectivity over hCav1.2/hNav1.5 [1]—provides a benchmark for evaluating next-generation PptT inhibitors seeking to optimize both potency and safety margins.

In Vitro ADME and Toxicology Profiling of PptT-Targeted Antitubercular Agents

PptT-IN-1 is well-suited for in vitro ADME/Tox panels due to its documented high solubility (>1000 μg/mL), favorable log D (1.36), and absence of acute cytotoxicity (TC50 >30 μM) [1]. These properties facilitate its use as a reference compound in assays evaluating permeability, metabolic stability, and off-target safety pharmacology of novel PptT inhibitors.

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